(S)-Tetrahydro-α-(1-methylethyl)-2-oxo-1(2H)-pyrimidineacetic Acid-d8, also known by its CAS number 1323257-58-4, is a deuterated derivative of tetrahydro-α-(1-methylethyl)-2-oxo-1(2H)-pyrimidineacetic acid. This compound is significant in pharmaceutical research, particularly in the development of protease inhibitors for HIV treatment. The incorporation of deuterium enhances the stability and metabolic profile of the compound, making it a valuable tool in medicinal chemistry.
Source: The compound is available from various suppliers, including LGC Standards and Santa Cruz Biotechnology, which offer it in neat form for research purposes .
Classification: This compound falls under the category of stable isotope-labeled compounds, specifically designed for use in analytical chemistry and biological studies. It is often utilized in proteomics and drug development due to its ability to provide insights into metabolic pathways and interactions within biological systems .
The synthesis of (S)-Tetrahydro-α-(1-methylethyl)-2-oxo-1(2H)-pyrimidineacetic Acid-d8 typically involves several key steps that integrate deuterium labeling into the molecular structure.
The molecular formula for (S)-Tetrahydro-α-(1-methylethyl)-2-oxo-1(2H)-pyrimidineacetic Acid-d8 is C9H8D8N2O3, with a molecular weight of 208.28 g/mol. The structure features a pyrimidine ring fused with a tetrahydrofuran moiety and an acetic acid group.
(S)-Tetrahydro-α-(1-methylethyl)-2-oxo-1(2H)-pyrimidineacetic Acid-d8 can participate in various chemical reactions typical of carboxylic acids and amines:
These reactions are essential for modifying the compound to enhance its pharmacological properties or to create derivatives for further study.
The mechanism of action for (S)-Tetrahydro-α-(1-methylethyl)-2-oxo-1(2H)-pyrimidineacetic Acid-d8 primarily revolves around its role as an intermediate in synthesizing HIV protease inhibitors.
Upon administration, this compound interacts with viral proteases, inhibiting their activity and preventing viral replication. The presence of deuterium not only stabilizes the compound but may also influence its interaction dynamics with target enzymes, potentially leading to improved efficacy and reduced side effects.
Research indicates that compounds similar to (S)-Tetrahydro-α-(1-methylethyl)-2-oxo-1(2H)-pyrimidineacetic Acid-d8 exhibit significant antiviral activity, making them candidates for further development in therapeutic applications against HIV .
The compound is typically presented as a neat liquid or solid depending on storage conditions. It should be handled at room temperature and stored properly to maintain stability.
Key chemical properties include:
Relevant analytical techniques such as nuclear magnetic resonance spectroscopy can be utilized to confirm its structure and purity.
(S)-Tetrahydro-α-(1-methylethyl)-2-oxo-1(2H)-pyrimidineacetic Acid-d8 has significant applications in scientific research:
This compound exemplifies how labeled isotopes can enhance our understanding of drug metabolism and efficacy in biological systems.
The systematic IUPAC name for this chiral compound is (2S)-3-methyl-2-(2-oxo-1,3-diazinan-1-yl)butanoic acid-d8, reflecting its stereochemistry and deuteration pattern. The base compound (non-deuterated) shares the identical carbon framework but lacks deuterium substitution. The nomenclature explicitly denotes the (S)-absolute configuration at the chiral center, the partially saturated pyrimidinone ring system (tetrahydro-2-oxopyrimidine), and the isopropyl-substituted acetic acid backbone. The "-d8" suffix signifies the site-specific replacement of eight hydrogen atoms with deuterium isotopes [2] [5] [6].
This compound is commercially referenced under multiple aliases that highlight specific structural or stereochemical features. The term "TPA" functions as a common abbreviation in industrial contexts, particularly in pharmaceutical manufacturing. The synonym "Lopinavir intermediate" explicitly denotes its application in antiretroviral drug synthesis, establishing its industrial significance [5] [6].
Table 1: Systematic and Common Synonyms of (S)-Tetrahydro-α-(1-methylethyl)-2-oxo-1(2H)-pyrimidineacetic Acid-d8
Synonym Type | Representative Examples |
---|---|
Systematic Names | (αS)-Tetrahydro-α-(1-methylethyl)-2-oxo-1(2H)-pyrimidineacetic Acid-d8; 1(2H)-Pyrimidineacetic acid, tetrahydro-α-(1-methylethyl)-2-oxo-, (αS)-d8 |
Common Names | TPA-d8; (S)-3-methyl-2-(2-oxotetrahydropyrimidin-1(2H)-yl)butanoic acid-d8 |
Commercial Codes | TRC-T293902 (LGC Standards); CAS 1323257-58-4 |
The molecular formula C₉H₈D₈N₂O₃ precisely defines the deuterated structure, with eight hydrogen atoms replaced by deuterium (D). This contrasts with the non-deuterated analog's formula of C₉H₁₆N₂O₃. Isotopic labeling occurs at specific molecular sites: the isopropyl group [-CH(CH₃)₂] undergoes complete deuteration to [-CD(CD₃)₂], and the methylene group adjacent to the carboxylic acid (-CH₂COOH) is fully deuterated to (-CD₂COOD). This strategic deuteration pattern is confirmed by the SMILES notation provided in chemical databases: [²H]C([²H])([²H])C([²H])(C([²H])([²H])[²H])C([²H])(N1CCCNC1=O)C(=O)O [1] [2] [4].
The deuterium incorporation significantly alters the molecular mass while preserving the compound's chemical reactivity. The molecular weight increases from 200.23 g/mol in the protiated form to 208.28 g/mol in the deuterated version—a mass difference of 8.05 g/mol directly attributable to the eight deuterium atoms. This substantial mass shift facilitates unambiguous identification via mass spectrometry and influences physical properties like vibrational frequencies and NMR chemical shifts [2] [3].
Table 2: Comparative Molecular Features of Protiated vs. Deuterated Forms
Property | Protiated Form | Deuterated Form (d8) |
---|---|---|
Molecular Formula | C₉H₁₆N₂O₃ | C₉H₈D₈N₂O₃ |
Molecular Weight | 200.23 g/mol | 208.28 g/mol |
CAS Number | 192725-50-1 | 1323257-58-4 |
Mass Difference (vs. protiated) | - | +8.05 g/mol |
Primary Application | Lopinavir synthesis | Internal standard, metabolic studies |
The chiral center at carbon C2 (the alpha-carbon relative to the carboxylic acid group) exhibits exclusive (S)-configuration in this compound. This stereochemical assignment is denoted by the "(S)" or "(αS)" prefix in its nomenclature and confirmed through stereospecific synthesis routes. The asymmetric carbon connects four distinct substituents: 1) a carboxylic acid group (-COOH), 2) a deuterium-labeled isopropyl group (-CD(CD₃)₂), 3) the tetrahydropyrimidinone ring system, and 4) a deuterated acetate moiety (-CD₂COOD). The (S)-configuration at this stereogenic center is pharmacologically critical, as it determines binding affinity to biological targets [3] [5] [6].
Enantiomeric purity exceeds >95% (HPLC), as documented in analytical certificates for commercially available material. This high stereochemical purity is essential for its application as a synthetic intermediate in pharmaceuticals like Lopinavir—a protease inhibitor where stereochemistry directly influences antiviral efficacy. The chiral integrity is maintained during synthesis through enantioselective catalytic methods or chiral resolution techniques, ensuring the absence of the biologically less active (R)-enantiomer. X-ray crystallography studies of analogous compounds confirm the spatial arrangement characteristic of the S-configuration, where the bulkier tetrahydropyrimidinone ring and isopropyl group adopt an antiperiplanar orientation relative to the carboxylic acid [5] [6] [7].
NMR Spectroscopy: The deuterated compound exhibits distinct ¹H-NMR features due to deuterium substitution. Protons in the tetrahydropyrimidinone ring (specifically the -N-CH₂-CH₂-N- moiety between δ 3.0-3.8 ppm) remain observable, while signals from the deuterated isopropyl [-CD(CD₃)₂] and acetate (-CD₂COOD) groups are significantly attenuated or absent. Characteristic ¹³C-NMR signals include the carbonyl carbon of the pyrimidinone ring (~δ 155 ppm), the carboxylic acid carbon (~δ 175 ppm), and the ring methylene carbons (δ 20-50 ppm). Deuterium-induced isotopic shifts cause minor upfield displacements (0.1-0.3 ppm) in adjacent carbon resonances compared to the protiated analog [2] [6] [8].
Infrared Spectroscopy: Key IR absorptions include the carbonyl stretching vibrations—a conjugated amide C=O from the pyrimidinone ring near 1660-1690 cm⁻¹ and the carboxylic acid C=O at 1700-1725 cm⁻¹. The deuterated methyl and methylene groups exhibit C-D stretching bands in the 2050-2250 cm⁻¹ region, absent in the protiated compound. Broad O-H stretching (~3000 cm⁻¹) from the carboxylic acid dimer persists, while aliphatic C-H stretches above 2900 cm⁻¹ are diminished due to deuteration [6].
Mass Spectrometry: High-resolution mass spectrometry (HRMS) displays the molecular ion cluster centered at m/z 208.28 [M]⁺, consistent with C₉H₈D₈N₂O₃. The characteristic fragmentation pattern includes loss of D₂O (m/z 190.25), decarboxylation to yield [M-D₂CO₂]⁺ (m/z 148.21), and cleavage of the isopropyl group generating [C₆H₅D₅N₂O₂]⁺ (m/z 137.12). The even-electron ion at m/z 99.08 corresponds to the protonated tetrahydropyrimidinone ring [1] [2] [8].
CAS No.: 334-48-5
CAS No.: 121-79-9
CAS No.: 116383-34-7
CAS No.: 14476-25-6
CAS No.:
CAS No.: